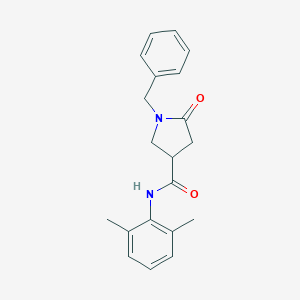
1-benzyl-N-(2,6-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-benzyl-N-(2,6-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide, also known as BDPC, is a synthetic compound that belongs to the class of psychoactive substances. It is a potent stimulant and has been known to produce effects similar to those of amphetamine and cocaine. BDPC has been the subject of extensive scientific research due to its potential as a therapeutic agent for various neurological disorders.
Mécanisme D'action
1-benzyl-N-(2,6-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide acts as a potent inhibitor of the dopamine transporter (DAT), which is responsible for the reuptake of dopamine from the synaptic cleft back into the presynaptic neuron. By inhibiting DAT, this compound increases the concentration of dopamine in the synaptic cleft, leading to increased dopamine signaling and enhanced cognitive function.
Biochemical and Physiological Effects:
This compound has been shown to improve cognitive function, memory, and attention in animal models. It has also been shown to increase locomotor activity and induce hyperactivity in rodents. This compound has been shown to have a low toxicity profile and does not produce significant adverse effects at therapeutic doses.
Avantages Et Limitations Des Expériences En Laboratoire
1-benzyl-N-(2,6-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide offers several advantages for laboratory experiments due to its potent and selective action on the dopamine transporter. It can be used to study the role of dopamine in various physiological and pathological conditions. However, this compound is a potent stimulant and can produce hyperactivity in animal models, which can be a confounding factor in behavioral experiments.
Orientations Futures
1-benzyl-N-(2,6-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide has shown promising results in preclinical studies as a potential therapeutic agent for various neurological disorders. Future studies should focus on the development of more selective and potent DAT inhibitors with improved pharmacokinetic properties. Additionally, studies should investigate the long-term effects of this compound on cognitive function and behavior in animal models. Finally, clinical trials should be conducted to evaluate the safety and efficacy of this compound as a therapeutic agent for neurological disorders in humans.
Méthodes De Synthèse
1-benzyl-N-(2,6-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide can be synthesized through a multi-step process involving the reaction of various reagents. The first step involves the condensation of 2,6-dimethylphenylacetonitrile with benzylamine to form the intermediate benzylidene derivative. This intermediate is then reduced to the corresponding amine using sodium borohydride. The final step involves the reaction of the amine with 3-(dimethylamino)crotonic acid to form this compound.
Applications De Recherche Scientifique
1-benzyl-N-(2,6-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide has been extensively studied for its potential as a therapeutic agent for various neurological disorders such as Parkinson's disease, Alzheimer's disease, and attention deficit hyperactivity disorder (ADHD). It has been shown to increase the release of dopamine, norepinephrine, and serotonin in the brain, which are neurotransmitters that play a crucial role in regulating mood, attention, and motivation.
Propriétés
Formule moléculaire |
C20H22N2O2 |
|---|---|
Poids moléculaire |
322.4 g/mol |
Nom IUPAC |
1-benzyl-N-(2,6-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C20H22N2O2/c1-14-7-6-8-15(2)19(14)21-20(24)17-11-18(23)22(13-17)12-16-9-4-3-5-10-16/h3-10,17H,11-13H2,1-2H3,(H,21,24) |
Clé InChI |
AOCYDKBUQKJRTO-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C2CC(=O)N(C2)CC3=CC=CC=C3 |
SMILES canonique |
CC1=C(C(=CC=C1)C)NC(=O)C2CC(=O)N(C2)CC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(5-Methyl-3-isoxazolyl)amino]-2-oxoethyl 3-[(4-methylbenzoyl)amino]benzoate](/img/structure/B271130.png)
![2-[(5-Methyl-3-isoxazolyl)amino]-2-oxoethyl 2-[(diphenylamino)carbonyl]benzoate](/img/structure/B271131.png)
![2-[(5-Methyl-3-isoxazolyl)amino]-2-oxoethyl 2-(4-bromophenyl)-8-methyl-4-quinolinecarboxylate](/img/structure/B271132.png)
![2-[(5-Methyl-3-isoxazolyl)amino]-2-oxoethyl 2-(4-bromophenyl)-6-methyl-4-quinolinecarboxylate](/img/structure/B271134.png)
![2-[(5-Methyl-3-isoxazolyl)amino]-2-oxoethyl 6-bromo-2-(4-methoxyphenyl)-4-quinolinecarboxylate](/img/structure/B271135.png)
![2-[(5-Methyl-3-isoxazolyl)amino]-2-oxoethyl 2-(4-chlorophenyl)-6-methyl-4-quinolinecarboxylate](/img/structure/B271136.png)

![N-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B271139.png)





